

Tris(pentafluorophenyl)borane: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Tris(pentafluorophenyl)borate*

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An in-depth exploration of the structure, properties, and applications of a uniquely powerful Lewis acid.

Tris(pentafluorophenyl)borane, often abbreviated as $B(C_6F_5)_3$ or BCF, is a white, volatile solid that has emerged as a cornerstone reagent in modern chemistry.^[1] Its exceptional Lewis acidity, coupled with high thermal stability and relative inertness of its B-C bonds, has established it as a versatile tool in a myriad of chemical transformations. This guide provides a detailed overview of the fundamental characteristics and applications of tris(pentafluorophenyl)borane, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Physical Properties

Tris(pentafluorophenyl)borane possesses a distinctive molecular architecture. The central boron atom is bonded to three pentafluorophenyl groups, which are arranged in a propeller-like fashion.^[1] The BC_3 core of the molecule is planar.^[1] This structural arrangement, determined by gas electron diffraction, reveals a torsional angle of $40.6(3)^\circ$ for the deviation of the pentafluorophenyl groups from a hypothetical planar arrangement.^[1]

The strong electron-withdrawing nature of the fluorine atoms in the pentafluorophenyl rings significantly enhances the electrophilicity of the boron center, making $B(C_6F_5)_3$ a potent Lewis

acid.[2] Despite its high reactivity, it is thermally stable at temperatures exceeding 200 °C, resistant to oxygen, and tolerant to water, with which it forms a hygroscopic trihydrate.[1]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of tris(pentafluorophenyl)borane is presented in the tables below for easy reference and comparison.

Property	Value
Chemical Formula	C ₁₈ BF ₁₅
Molar Mass	511.98 g/mol [1]
Appearance	Colorless to white solid[1]
Melting Point	126 to 131 °C[1]
Solubility	Soluble in many organic solvents (e.g., toluene, dichloromethane); forms an adduct with water. [1]
Molecular Shape	Trigonal planar around boron[1]
Dipole Moment	0 D[1]

Spectroscopic Data	Chemical Shift (δ) / Wavenumber (cm ⁻¹)
¹ H NMR	No proton signals in the pure compound.
¹¹ B NMR (CDCl ₃)	58.6 ppm (broad singlet)[3]
¹³ C NMR (CDCl ₃)	Carbon attached to boron is often not observed. [3] Other signals are complex multiplets due to C-F coupling.
¹⁹ F NMR (CDCl ₃)	-127.87 (ortho-F), -142.68 (para-F), -159.99 (meta-F) ppm (broad singlets)[3]
IR Spectroscopy	Characteristic strong absorptions for C-F and B-C bonds.

Structural Parameters (from an adduct)	Value (Å or °)
B-O Bond Length (in Et ₃ PO adduct)	1.533(3) Å[4]
P-O Bond Length (in Et ₃ PO adduct)	1.4973(17) Å[4]
B-O-P Angle (in Et ₃ PO adduct)	161.04(16)°[4]
P-B Bond Length (in PMe ₃ adduct)	2.061 (4) Å[5]
C-B Bond Length (in PMe ₃ adduct)	1.644 (2) Å[5]

Lewis Acidity

The remarkable utility of tris(pentafluorophenyl)borane stems from its pronounced Lewis acidity, which is comparable to that of boron trifluoride (BF₃) but weaker than boron trichloride (BCl₃). This acidity can be quantified using the Gutmann-Beckett method, which employs ³¹P NMR spectroscopy with triethylphosphine oxide (Et₃PO) as a probe molecule.[6] The interaction of the Lewis acidic borane with the basic oxygen of Et₃PO causes a downfield shift in the ³¹P NMR signal, which is correlated to the Acceptor Number (AN).

Lewis Acid	Acceptor Number (AN)
Tris(pentafluorophenyl)borane (B(C ₆ F ₅) ₃)	82[7]
Boron Trifluoride (BF ₃)	89[7]
Boron Trichloride (BCl ₃)	~106[7]
Boron Tribromide (BBr ₃)	~110[7]
Boron Triiodide (BI ₃)	115[6]

Experimental Protocols

Synthesis of Tris(pentafluorophenyl)borane

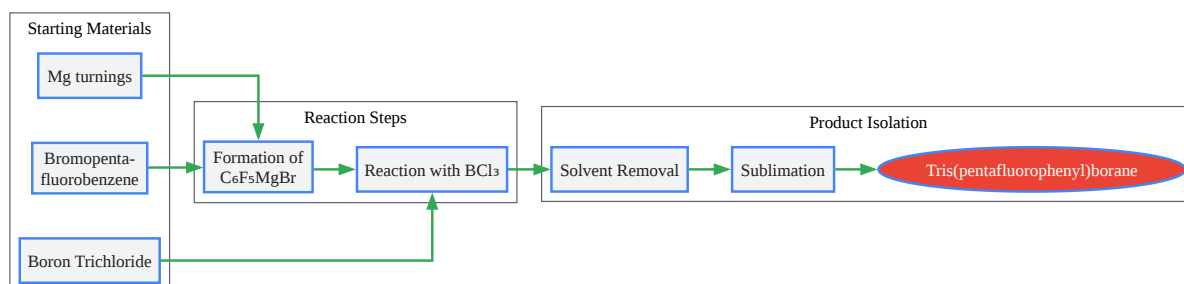
The most common laboratory synthesis of tris(pentafluorophenyl)borane involves the reaction of a pentafluorophenyl Grignard reagent with boron trichloride.[1]

Materials:

- Magnesium turnings
- Bromopentafluorobenzene
- Boron trichloride (BCl_3)
- Anhydrous diethyl ether or toluene
- Standard Schlenk line and glassware

Procedure:

- **Grignard Reagent Formation:** In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are activated. A solution of bromopentafluorobenzene in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction mixture is stirred until the magnesium is consumed, forming the pentafluorophenylmagnesium bromide Grignard reagent.
- **Reaction with Boron Trichloride:** The Grignard solution is cooled in an ice bath. A solution of boron trichloride in an appropriate solvent (e.g., hexane or toluene) is added dropwise to the stirred Grignard reagent.
- **Work-up and Purification:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The solvent is then removed under reduced pressure. The crude product is purified by sublimation under vacuum to yield tris(pentafluorophenyl)borane as a white crystalline solid.^[8]



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Workflow for the synthesis of tris(pentafluorophenyl)borane.

Catalyzed Hydrosilylation of a Ketone

Tris(pentafluorophenyl)borane is an effective catalyst for the hydrosilylation of carbonyl compounds. The following is a general procedure for the hydrosilylation of acetophenone.

Materials:

- Tris(pentafluorophenyl)borane ($\text{B}(\text{C}_6\text{F}_5)_3$)
- Acetophenone
- Triethylsilane (Et_3SiH)
- Anhydrous dichloromethane (CH_2Cl_2)
- Silica gel for chromatography

Procedure:

- **Reaction Setup:** To a stirred solution of tris(pentafluorophenyl)borane (e.g., 5 mol %) in anhydrous dichloromethane under an inert atmosphere, add triethylsilane (1.2 equivalents).
- **Substrate Addition:** Add acetophenone (1.0 equivalent) to the reaction mixture.
- **Reaction Monitoring:** The reaction is stirred at room temperature and the progress is monitored by a suitable technique such as GC/MS or TLC.
- **Work-up and Purification:** Upon completion, the reaction mixture is filtered through a short plug of silica gel, eluting with dichloromethane. The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to afford the corresponding silyl ether.^[9]

Key Applications in Chemical Synthesis

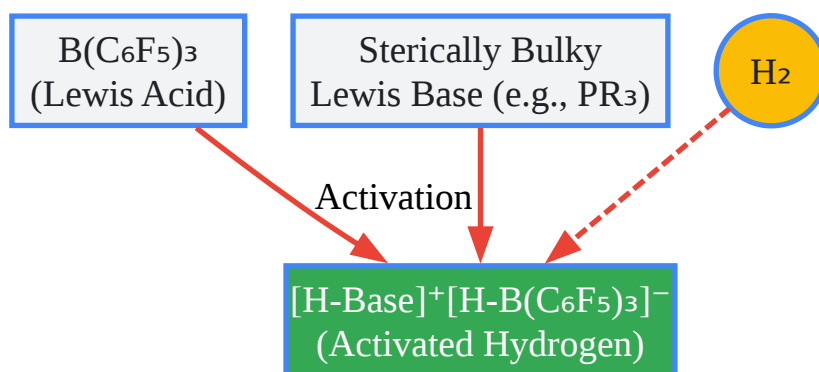
The unique properties of tris(pentafluorophenyl)borane have led to its widespread use in various areas of synthetic chemistry.

Ziegler-Natta Polymerization

Tris(pentafluorophenyl)borane serves as an excellent co-catalyst or activator in Ziegler-Natta polymerization of olefins. It reacts with metallocene dialkyl complexes to generate a cationic, coordinatively unsaturated metallocene species, which is the active catalyst for polymerization.^[10] This activation process involves the abstraction of an alkyl group from the metallocene by the borane.

Frustrated Lewis Pair (FLP) Chemistry

In combination with sterically hindered Lewis bases, such as bulky phosphines or amines, tris(pentafluorophenyl)borane forms "Frustrated Lewis Pairs" (FLPs).^[11] Due to steric hindrance, the Lewis acid and base components of the FLP cannot form a classical adduct. This "unquenched" reactivity allows FLPs to activate a variety of small molecules, most notably dihydrogen (H₂), leading to metal-free hydrogenations.^[11]



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Activation of dihydrogen by a Frustrated Lewis Pair.

Catalysis in Organic Synthesis

Beyond polymerization and FLP chemistry, tris(pentafluorophenyl)borane catalyzes a wide range of organic transformations, including:

- **Hydrosilylation:** As detailed in the experimental protocol, it efficiently catalyzes the addition of silanes to carbonyls, olefins, and other unsaturated functional groups.^[9]
- **Aldol and Michael Reactions:** It acts as a potent Lewis acid catalyst to promote these fundamental carbon-carbon bond-forming reactions.
- **Dehydrocoupling:** It facilitates the formation of Si-O, Si-N, and other bonds through the elimination of dihydrogen.^[12]
- **C-H Borylation:** In some systems, it can mediate the direct borylation of C-H bonds.

Conclusion

Tris(pentafluorophenyl)borane is a powerful and versatile Lewis acid that has had a profound impact on catalysis and synthetic chemistry. Its unique combination of strong electrophilicity, steric bulk, and stability makes it an indispensable tool for researchers in both academic and industrial settings. The continued exploration of its reactivity, particularly in the realm of Frustrated Lewis Pair chemistry and metal-free catalysis, promises to unlock new and innovative synthetic methodologies for the development of novel therapeutics and advanced materials.

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